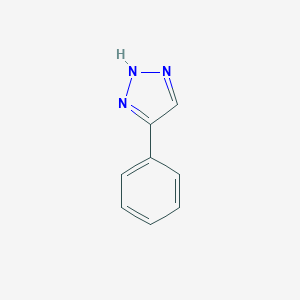

4-Phenyl-1H-1,2,3-triazole

Descripción general

Descripción

El 5-fenil-1H-1,2,3-triazol es un compuesto heterocíclico que contiene nitrógeno y pertenece a la clase de los 1,2,3-triazoles. Estos compuestos son conocidos por su alta estabilidad química, su carácter aromático y su fuerte momento dipolar. El núcleo 1,2,3-triazol es una estructura privilegiada en la química medicinal y ha encontrado aplicaciones en diversos campos como el descubrimiento de fármacos, la síntesis orgánica y la ciencia de los materiales .

Métodos De Preparación

La síntesis de 5-fenil-1H-1,2,3-triazol se puede lograr a través de varios métodos. Una de las rutas sintéticas más comunes es la cicloadición azida-alquino catalizada por cobre(I) (CuAAC), también conocida como “química de clic”. Esta reacción implica la cicloadición de azida de fenilo con fenilacetileno en presencia de un catalizador de cobre para formar el anillo de triazol . Las condiciones de reacción normalmente incluyen el uso de un disolvente como el dimetilsulfóxido (DMSO) o el acetonitrilo, y la reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.

Los métodos de producción industrial de los 1,2,3-triazoles a menudo implican la síntesis en flujo continuo, lo que permite la producción eficiente y escalable de estos compuestos. Se ha desarrollado un protocolo práctico de síntesis en flujo utilizando cobre sobre carbón como catalizador heterogéneo, proporcionando altos rendimientos y buena tolerancia a los grupos funcionales .

Análisis De Reacciones Químicas

El 5-fenil-1H-1,2,3-triazol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El anillo de triazol se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: La reducción del anillo de triazol se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: El anillo de triazol puede sufrir reacciones de sustitución nucleófila, en las que nucleófilos como las aminas o los tioles sustituyen un átomo de hidrógeno en el anillo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el diclorometano o el etanol, y las reacciones se llevan a cabo normalmente en condiciones de reflujo. Los principales productos formados a partir de estas reacciones incluyen diversos triazoles sustituidos con diferentes grupos funcionales unidos al anillo .

Aplicaciones Científicas De Investigación

El 5-fenil-1H-1,2,3-triazol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 5-fenil-1H-1,2,3-triazol implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas enzimas implicadas en la síntesis de la pared celular bacteriana, lo que provoca efectos antimicrobianos . Además, el compuesto puede inducir la apoptosis en las células cancerosas mediante la activación de vías de señalización específicas .

Comparación Con Compuestos Similares

El 5-fenil-1H-1,2,3-triazol se puede comparar con otros compuestos similares, como:

1,2,4-Triazol: Otro tipo de triazol con una disposición diferente de los átomos de nitrógeno en el anillo.

Benzotriazol: Un derivado del triazol con un anillo de benceno fusionado.

La singularidad del 5-fenil-1H-1,2,3-triazol radica en su patrón de sustitución específico y las propiedades químicas y biológicas resultantes. Su alta estabilidad y versatilidad lo convierten en un compuesto valioso en diversas aplicaciones científicas e industriales.

Actividad Biológica

4-Phenyl-1H-1,2,3-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Overview of this compound

This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The unique structural features of triazoles contribute to their stability and ability to form hydrogen bonds with biological targets. This compound has been synthesized through various methods and has shown promise as a lead compound in drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of various 4-phenyl-[1,2,3]-triazole derivatives revealed that several compounds displayed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.1 mg/mL for the most active derivatives .

Table 1: Antimycobacterial Activity of 4-Phenyl-[1,2,3]-triazoles

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 2 | 3.1 | Active |

| 4 | 3.1 | Active |

| 8 | 3.1 | Active |

| 6 | >10 | Resistant |

The study indicated that structural modifications influenced the activity significantly; compounds lacking the phenyl group at position 4 were less effective .

Antiviral Activity

The antiviral potential of this compound has been explored particularly in relation to HIV. A series of phenylalanine derivatives based on this scaffold were synthesized and evaluated for their ability to inhibit HIV-1 capsid (CA) protein. Among these derivatives, one compound demonstrated an effective half-maximal effective concentration (EC50) of approximately 3.13 μM against HIV-1 .

Table 2: Anti-HIV Activity of Derivatives

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| 6a | 3.13 | Inhibits early and late stages |

| 6b | >16.59 | Inactive |

These findings underscore the potential of triazole derivatives as antiviral agents targeting critical stages in viral replication.

Anticancer Activity

The anticancer effects of this compound have also been documented. For instance, a study evaluated its cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and found promising results indicating significant growth inhibition across multiple cell types .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF7 | <10 | Significant growth inhibition |

| BEAS-2B | >20 | Moderate cytotoxicity observed |

The structure-activity relationship (SAR) studies revealed that certain substitutions on the triazole ring enhanced cytotoxicity while others diminished it.

Anti-inflammatory Activity

In addition to antimicrobial and antiviral properties, triazoles including 4-phenyl derivatives have shown anti-inflammatory effects. One study reported that these compounds could inhibit COX enzymes effectively with IC50 values indicating strong anti-inflammatory potential .

Table 4: Inhibition of COX Enzymes

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.12 | COX-2 |

| Compound B | >15 | COX-1 |

This suggests that triazoles could serve as leads for developing new anti-inflammatory drugs.

Propiedades

IUPAC Name |

4-phenyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEYUHCBBXWTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168459 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-44-0 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1680-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-phenyl-1H-1,2,3-triazole?

A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound and its derivatives have been characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information on the number and types of protons and carbon atoms in the molecule, as well as their connectivity and environment. [, , , , , , , ]

- FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]

- Mass Spectrometry (MS and HRMS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , ]

- X-ray Diffraction Analysis: Provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. [, , , , , , ]

Q3: How does the structure of this compound influence its properties?

A3: The presence of both a phenyl ring and a 1,2,3-triazole ring in its structure grants this compound unique properties:

- Aromatic Character: Both rings contribute to the compound's aromatic character, influencing its stability, reactivity, and potential for π-π stacking interactions. [, , ]

- Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, influencing its interactions with other molecules and solvents. [, , , ]

- Coordination Chemistry: The nitrogen atoms in the triazole ring can also act as donors in metal complexes, leading to diverse coordination modes and potential applications in catalysis. [, , , , ]

Q4: How is this compound commonly synthesized?

A4: The most common synthesis method for this compound and its derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a classic example of "click chemistry". This reaction involves the reaction of phenylacetylene with an organic azide in the presence of a copper(I) catalyst. This method is favored for its high yield, regioselectivity, and mild reaction conditions. [, , , , , , , , ]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, alternative methods have been explored, including:

- Base-induced synthesis from N-sulfonyl-1,2,3-triazoles: This method offers a different route to N-dialkylaminomethyl-2H-1,2,3-triazoles, including this compound derivatives. []

- Condensation reactions with 5-amino-1H-1,2,3-triazoles: This approach has been used to synthesize fused triazole derivatives, expanding the structural diversity accessible from this scaffold. []

Q6: What are the key applications of this compound and its derivatives?

A6: This class of compounds has shown promise in various applications, including:

- Corrosion Inhibition: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) has demonstrated potential as a green corrosion inhibitor for mild steel in acidic environments, especially relevant for protecting steel reinforcement in concrete structures. [, ]

- Catalysis: Palladium complexes incorporating this compound-based phosphine ligands have shown excellent catalytic activity in Cu-free Sonogashira alkynylation/cyclization reactions and Mizoroki-Heck coupling reactions. [, ]

- Medicinal Chemistry: this compound derivatives have shown potential as anti-cancer agents, HIV-1 capsid inhibitors, and transcriptional function modulators. [, , , , ]

- Materials Science: The ability of this compound to coordinate with metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). [, , , ]

- Optoelectronics: Pyrazole-1,2,3-triazole hybrids incorporating this compound have been investigated for their potential applications in optoelectronic devices. []

Q7: How has computational chemistry been applied in research on this compound?

A7: Computational methods, particularly Density Functional Theory (DFT), have been extensively used to:

- Predict molecular geometries and electronic structures: These calculations offer insights into the structural features and electronic properties of this compound and its complexes. [, , , , ]

- Investigate reaction mechanisms: DFT studies have been used to elucidate the mechanisms of reactions involving this compound, such as the CuAAC reaction. []

- Understand structure-activity relationships (SAR): Computational models can predict the impact of structural modifications on the biological activity and properties of this compound derivatives. [, , , ]

- Develop QSAR models: These models can be used to predict the properties and activities of new this compound derivatives, guiding the design of novel compounds with improved activity and selectivity. []

Q8: How do structural modifications affect the activity of this compound derivatives?

A8: SAR studies have shown that even small structural changes can significantly impact the activity of this compound derivatives:

- Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinities of the compound. [, , , ]

- Modifications at the triazole N1 position: Different substituents at this position can affect the compound's solubility, lipophilicity, and interactions with biological targets. [, , , , , , ]

- Variation in the ancillary ligands: In the context of metal complexes, the choice of ancillary ligands can drastically alter the complex's stability, reactivity, and catalytic properties. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.